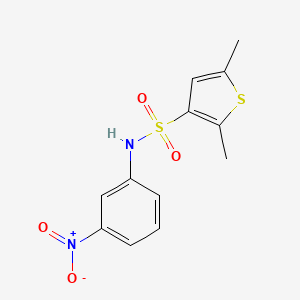

![molecular formula C15H19N3O2S B5519102 5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one, has evolved over time to more efficient methods. A notable advancement is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, which is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones features a fused ring system combining a thieno and a pyrimidinone ring. This structure contributes to the compound's biological activity and interactions with biological targets. The nonplanarity and supramolecular aggregation of such compounds have been illustrated through crystallographic studies, showing the significance of hydrogen bonding in their structure (Trilleras et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensation with aromatic aldehydes and furfural in the presence of NaOH, leading to substituted derivatives. These reactions expand the chemical diversity and potential applications of these compounds (Elmuradov et al., 2011).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

- Research has demonstrated the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These systems were achieved by reacting ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate, leading to promising antimicrobial activity against Staphylococcus aureus for some synthesized compounds (Sirakanyan et al., 2015).

Investigation of Supramolecular Aggregation

- Studies on the structural aspects of related compounds have illustrated the significance of supramolecular aggregation through hydrogen-bonded assemblies. Such studies shed light on the crystalline structures and potential applications in material science or drug design, emphasizing the readiness with which highly substituted pyrimidine rings can be distorted from planarity (Trilleras et al., 2008).

Antimicrobial and Antiproliferative Activities

- Synthesis efforts have focused on producing compounds with enhanced biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated significant anti-inflammatory and analgesic agents, highlighting the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of Pyrimidine Derivatives

- Additional research has explored the synthesis of pyrimidine derivatives with various substituents, aiming at evaluating their insecticidal and antibacterial potential. This approach signifies the compound's versatile backbone for modifications, leading to a range of biological activities (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

5,6-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10-11(2)21-14-13(10)15(20)18(9-16-14)8-12(19)17-6-4-3-5-7-17/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWXKUCWKLYFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)